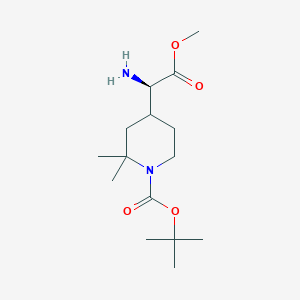
(R)-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is a synthetic organic compound with a complex structure that includes a tert-butoxy group, a pyridin-3-ylmethyl group, and a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the carboxylic acid group, followed by the introduction of the pyridin-3-ylmethyl group through a nucleophilic substitution reaction. The tert-butoxy group is then introduced via a tert-butylation reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is investigated for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid involves its interaction with specific molecular targets. The pyridin-3-ylmethyl group allows it to bind to certain enzymes or receptors, modulating their activity. The tert-butoxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
類似化合物との比較
Similar Compounds
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid: Similar structure but with the pyridinyl group at a different position.
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-4-ylmethyl)butanoic acid: Similar structure but with the pyridinyl group at a different position.
®-4-(tert-Butoxy)-4-oxo-2-(quinolin-3-ylmethyl)butanoic acid: Similar structure but with a quinolinyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-12(16)8-11(13(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChIキー |
VRXRFPDPGBZNDO-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CN=CC=C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)CC(CC1=CN=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)
![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)

![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)



![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)


![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)

![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
